Annomuricin A
CAS No.: 167172-78-3
Cat. No.: VC20936709
Molecular Formula: C35H64O8
Molecular Weight: 612.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167172-78-3 |
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Molecular Formula | C35H64O8 |
Molecular Weight | 612.9 g/mol |
IUPAC Name | 2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
Standard InChI | InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 |
Standard InChI Key | LPDLLEWSLYZCOC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES | CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Introduction
Chemical Properties and Structure
Annomuricin A (C35H64O8) is a polyketide with a molecular weight of 612.9 g/mol . It features a characteristic γ-lactone ring with an adjacent unsaturated methyl-substituted side chain, multiple hydroxyl groups, and a long aliphatic chain. The stereochemical arrangement of the tetrahydrofuran (THF) ring and the position of hydroxyl groups are critical for its biological activity .
Structural Identification
The chemical name of Annomuricin A is 2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one . This complex structure includes multiple stereogenic centers that contribute to its unique biological properties.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Annomuricin A:
Property | Value |
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Molecular Formula | C35H64O8 |
Molecular Weight | 612.9 g/mol |
SMILES | CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
InChI | InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 |
InChI Key | LPDLLEWSLYZCOC-UHFFFAOYSA-N |
Physical State | Solid |
Solubility | Soluble in organic solvents |
Source and Isolation
Botanical Source
Annomuricin A is primarily isolated from the leaves of Annona muricata, commonly known as soursop or graviola, a plant native to tropical regions of the Americas and widely cultivated in various tropical areas worldwide . This small evergreen tree belongs to the Annonaceae family and has been extensively used in traditional medicine for treating various ailments, including cancer .
Isolation and Purification
The isolation of Annomuricin A typically involves a bioassay-guided fractionation approach. The general process includes:
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Extraction of plant material (usually leaves) with organic solvents
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Sequential fractionation using different solvent systems
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Purification through chromatographic techniques
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Structure elucidation using spectroscopic methods such as NMR, MS, and IR
The complex structure and multiple stereogenic centers make the isolation and characterization of Annomuricin A challenging, requiring sophisticated analytical techniques.
Biological Activities
Anticancer Properties
Annomuricin A has demonstrated significant cytotoxic activity against various cancer cell lines. Table 2 summarizes the cytotoxicity data reported in the literature:
Comparative Analysis with Related Compounds
Structural Homologues
Annomuricin A belongs to a family of structurally related compounds isolated from Annona muricata. Table 3 presents a comparison of Annomuricin A with its structural homologues:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Tested Cancer Cell Lines |
---|---|---|---|---|
Annomuricin A | C35H64O8 | 612.9 | Standard reference | MCF-7, HT-29, A549, PC-3, U-937 |
Annomuricin B | C35H64O8 | 612.9 | Different stereochemistry (erythron-threo/trans/erythro) | MCF-7, HT-29, A549 |
Annomuricin C | C35H64O8 | 612.9 | Different stereochemistry ((2S,2R,8S,9S,13R,2R,5R,1R) configuration) | MCF-7, HT-29, A549 |
Annomuricin E | C35H64O8 | 612.9 | Different THF ring configuration | HT-29, MCF-7, PC-3, A549, PACA-2 |
Comparative Cytotoxicity
The various Annomuricin derivatives exhibit different levels of cytotoxicity. For example:
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Annomuricin B showed ED50 values of >1.0 μg/mL against MCF-7, 4.35 × 10^-1 μg/mL against HT-29, and 1.59 × 10^-1 μg/mL against A549 cancer cells
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Annomuricin E demonstrated potent activity against HT-29 cells with an IC50 value of 1.62 ± 0.24 μg/mL after 48 hours of treatment
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At a concentration of 20 μg/mL, Annomuricin A, B, and C reduced PC-3 cell viability by 86.0%, 96.9%, and 97.7%, respectively
This comparative data suggests that subtle structural differences among these compounds significantly influence their cytotoxic potency.
Structure-Activity Relationship (SAR)
The biological activity of Annomuricin A is closely related to its structural features. Research suggests that the following structural elements are critical for its cytotoxic activity:
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The γ-lactone ring is essential for inhibiting mitochondrial complex I
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The number and position of hydroxyl groups influence the compound's interaction with cellular targets
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The stereochemical arrangement of the THF ring affects potency, with the threo/trans/erythro configuration showing higher activity compared to other configurations
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The presence of a hydroxyl group at the aliphatic chain terminus contributes to cytotoxic potency Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.
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